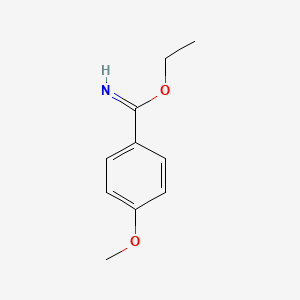

ethyl 4-methoxybenzimidate

Description

Structure

3D Structure

Properties

CAS No. |

829-48-1 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 4-methoxybenzenecarboximidate |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7,11H,3H2,1-2H3 |

InChI Key |

ZUHXEWCZQQKLRI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-Methoxybenzimidate Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on ethyl 4-methoxybenzimidate hydrochloride (CAS 54998-29-7). It moves beyond a simple datasheet to provide in-depth scientific context, field-proven insights, and practical methodologies for the synthesis, characterization, and application of this versatile chemical intermediate.

Strategic Overview: The Role of an Imidate Intermediate

This compound hydrochloride belongs to the class of imino esters, often referred to as Pinner salts. These compounds are highly valuable in organic synthesis due to the electrophilic nature of the imidate carbon.[1] This reactivity allows for facile conversion into a variety of important functional groups, most notably amidines, which are prevalent structural motifs in pharmacologically active molecules. The 4-methoxy substitution on the benzene ring provides specific electronic properties and a potential metabolic site, making this particular reagent a useful building block in the design of targeted therapeutics. Its primary utility lies not as a final product, but as a critical, reactive intermediate for constructing more complex molecular architectures.

Physicochemical Properties & Structural Characterization

A thorough understanding of the compound's physical and chemical properties is paramount for its effective use and for troubleshooting experimental work.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 54998-29-7 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 215.68 g/mol | N/A |

| Appearance | White to off-white solid/powder | N/A |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in polar solvents like ethanol; reacts with water. | N/A |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed.[2] | [2] |

Spectroscopic Validation

Confirming the identity and purity of this compound hydrochloride is crucial after synthesis. The following are the expected spectroscopic signatures.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is the primary tool for structural confirmation. Based on the structure and data from analogous compounds, the expected shifts in a solvent like DMSO-d₆ would be:

-

~1.4 ppm (triplet, 3H): The methyl protons of the ethyl group (-OCH₂CH ₃).

-

~3.9 ppm (singlet, 3H): The methyl protons of the methoxy group (-OCH ₃).

-

~4.5 ppm (quartet, 2H): The methylene protons of the ethyl group (-OCH ₂CH₃).

-

~7.2 ppm (doublet, 2H): The two aromatic protons ortho to the methoxy group.

-

~8.0 ppm (doublet, 2H): The two aromatic protons meta to the methoxy group.

-

~11-12 ppm (broad singlets, 2H): The two N-H protons of the hydrochloride salt (=NH ₂⁺). These protons are acidic and their shift can be variable.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR):

-

~14 ppm: Ethyl group methyl carbon.

-

~56 ppm: Methoxy group methyl carbon.

-

~65 ppm: Ethyl group methylene carbon.

-

~115 ppm: Aromatic C-H carbons ortho to the methoxy group.

-

~122 ppm: Aromatic quaternary carbon attached to the imidate group.

-

~132 ppm: Aromatic C-H carbons meta to the methoxy group.

-

~164 ppm: Aromatic quaternary carbon attached to the methoxy group.

-

~170 ppm: The imidate carbon (C =NH₂⁺). This is a key characteristic peak.

-

-

Infrared (IR) Spectroscopy:

-

~3100-2900 cm⁻¹: N-H and C-H stretching vibrations.

-

~1660 cm⁻¹: The C=N stretching of the protonated iminium group. This is a critical diagnostic peak.

-

~1610, 1510 cm⁻¹: C=C stretching vibrations from the aromatic ring.

-

~1260 cm⁻¹: C-O stretching of the aryl ether.

-

~1050 cm⁻¹: C-O stretching of the ethyl ester component.

-

Synthesis via the Pinner Reaction: Mechanism and Protocol

The most common and direct route to this compound hydrochloride is the Pinner reaction . This acid-catalyzed reaction involves the addition of an alcohol to a nitrile.[1][3][4]

Reaction Mechanism

The causality behind the Pinner reaction is a sequence of protonation and nucleophilic attack.

-

Protonation of the Nitrile: Anhydrous hydrogen chloride, a strong acid, protonates the nitrogen atom of the starting material, 4-methoxybenzonitrile. This protonation dramatically increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: A lone pair of electrons on the oxygen atom of ethanol attacks the activated nitrile carbon.

-

Proton Transfer: A final proton transfer step results in the formation of the stable this compound hydrochloride salt, which often precipitates from the reaction medium.

Causality Insight: The use of anhydrous HCl and conditions is critical. The presence of water would lead to a competing reaction where water acts as the nucleophile, ultimately hydrolyzing the imidate salt to form the corresponding ester (ethyl 4-methoxybenzoate), which is a common side-product if conditions are not strictly controlled.[1]

Workflow for the Pinner Reaction

Caption: Workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.

Materials:

-

4-Methoxybenzonitrile

-

Anhydrous Ethanol (200 proof)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Two-necked round-bottom flask, magnetic stirrer, gas inlet adapter, drying tube, ice bath.

Procedure:

-

Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter. The second neck should be fitted with a drying tube (e.g., filled with CaCl₂). Maintain a dry, inert atmosphere (N₂ or Argon) throughout the reaction.

-

Reagent Preparation: In the flask, dissolve 4-methoxybenzonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether (used as a solvent to aid precipitation).

-

Reaction Initiation: Cool the stirred solution to 0°C using an ice-water bath.

-

HCl Addition: Slowly bubble dry hydrogen chloride gas through the cold, stirred solution. The reaction is exothermic; maintain the temperature at or below 5°C. A white precipitate of the Pinner salt will begin to form.

-

Reaction Completion: Continue bubbling HCl for 1-2 hours or until the reaction is deemed complete by TLC analysis of a quenched aliquot. After stopping the gas flow, allow the sealed reaction mixture to stir at 0°C for several more hours or overnight to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration, ensuring the apparatus is protected from atmospheric moisture.

-

Washing: Wash the filter cake with several portions of cold, anhydrous diethyl ether. This removes any unreacted starting materials and excess HCl. The ether's high volatility and low polarity make it an excellent wash solvent that doesn't dissolve the polar salt product.[5][6][7]

-

Drying: Dry the white crystalline solid under high vacuum to remove all residual solvent.

-

Storage: Store the final product, this compound hydrochloride, in a tightly sealed container under an inert atmosphere in a desiccator.

Reactivity and Applications in Drug Development

The synthetic power of this compound hydrochloride stems from its identity as a masked carboxylic acid derivative that is highly susceptible to nucleophilic attack.

Key Transformation: Amidine Synthesis

The most significant application is its reaction with ammonia or primary/secondary amines to form substituted amidines.[1] Amidines are crucial pharmacophores found in numerous drugs due to their ability to act as strong bases and engage in hydrogen bonding interactions with biological targets like enzymes and receptors.

Sources

Technical Whitepaper: Ethyl p-Methoxybenzimidate HCl

Physicochemical Profiling, Synthetic Utility, and Bioconjugation Protocols

Executive Summary

Ethyl p-methoxybenzimidate hydrochloride (Ethyl 4-methoxybenzimidate HCl) is a specialized imidoester salt primarily utilized as a heterobifunctional precursor in protein chemistry and organic synthesis. Characterized by its high reactivity toward primary amines under physiological conditions, it serves as a critical reagent for the amidination of lysine residues, preserving the positive charge of the protein surface while altering steric properties.

This guide provides a definitive technical profile of the molecule, detailed protocols for its anhydrous synthesis via the Pinner reaction, and its application in bioconjugation workflows.

Physicochemical Specifications

The following data establishes the baseline identity for Ethyl p-methoxybenzimidate HCl. Researchers must verify these parameters to ensure reagent integrity, particularly given the compound's hygroscopic nature.

| Parameter | Specification | Notes |

| Chemical Name | This compound hydrochloride | IUPAC nomenclature |

| Common Name | Ethyl p-methoxybenzimidate HCl | |

| CAS Number | 54998-29-7 | Specific to the HCl salt form |

| Molecular Formula | Salt form (Free base: | |

| Molecular Weight | 215.68 g/mol | Precision value for stoichiometric calculations |

| Appearance | White crystalline solid | Yellowing indicates hydrolysis/oxidation |

| Solubility | Water (unstable), Ethanol, Methanol | Rapid hydrolysis in aqueous buffers > pH 9 |

| Storage | -20°C, Desiccated | Highly hygroscopic; store under Argon/Nitrogen |

Synthetic Pathway: The Pinner Reaction

The synthesis of ethyl p-methoxybenzimidate HCl relies on the Pinner reaction, an acid-catalyzed condensation of a nitrile with an alcohol.[1] This protocol demands strict anhydrous conditions; the presence of water will irreversibly divert the reaction toward the formation of ethyl 4-methoxybenzoate (ester) or 4-methoxybenzamide.

3.1. Reaction Mechanism (DOT Visualization)

The following diagram illustrates the transformation of p-methoxybenzonitrile into the imidate salt via the nitrilium ion intermediate.

Figure 1: Mechanism of the Pinner synthesis. The nitrile nitrogen is protonated to form a highly electrophilic nitrilium species, which is subsequently trapped by the alcohol.

3.2. Bench Protocol

Safety Note: This reaction utilizes hydrogen chloride gas, which is corrosive and toxic. Perform all operations in a functioning fume hood.

-

Preparation: Dissolve 10.0 g (75 mmol) of p-methoxybenzonitrile in 50 mL of absolute ethanol (dried over 3Å molecular sieves).

-

Acidification: Cool the solution to 0°C in an ice-salt bath. Slowly bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation is achieved. The solution mass should increase by approximately 20-30%.

-

Incubation: Seal the reaction vessel tightly (parafilm/stopper) and store at 4°C for 24–48 hours. Crystallization often initiates spontaneously.

-

Precipitation: If no crystals form, add 200 mL of anhydrous diethyl ether to induce precipitation.

-

Isolation: Filter the white crystalline solid rapidly under a stream of dry nitrogen.

-

Purification: Wash the filter cake with cold anhydrous ether (

mL). -

Drying: Dry in a vacuum desiccator over

or KOH pellets. Do not heat.

Application: Protein Amidination

Ethyl p-methoxybenzimidate is a "zero-length" crosslinker analog used to modify lysine residues. Unlike acetylation (which neutralizes the positive charge), amidination converts the primary amine to an amidine, retaining the positive charge at physiological pH. This is crucial for studying protein-protein interactions without disrupting electrostatic networks.

4.1. Amidination Workflow (DOT Visualization)

Figure 2: Amidination of protein lysine residues. The reaction proceeds through a tetrahedral intermediate, displacing ethanol to form a stable amidine bond.

4.2. Critical Control Points

-

pH Sensitivity: The reaction competes with hydrolysis.[2] The optimal pH window is 8.5 – 9.0 . Below pH 8.0, the amine is protonated and unreactive; above pH 10.0, hydrolysis of the imidate reagent dominates [1].

-

Stoichiometry: Use a 50- to 100-fold molar excess of imidate over protein amine groups to drive the reaction to completion, as the reagent significantly hydrolyzes during the incubation period.

-

Quenching: Stop the reaction by dialysis against a neutral buffer (pH 7.0) or by adding excess Tris-HCl buffer.

Analytical Validation & Troubleshooting

To validate the synthesis or purity of commercial batches, use the following markers.

-

1H-NMR (DMSO-d6):

-

1.45 (t, 3H,

-

3.85 (s, 3H,

-

4.55 (q, 2H,

- 7.15 (d, 2H, Ar-H)

- 8.10 (d, 2H, Ar-H)

-

Diagnostic: Absence of signals at

11-12 ppm (indicative of carboxylic acid from hydrolysis).

-

1.45 (t, 3H,

-

Melting Point: 115–120°C (Decomposes). Sharp melting points indicate high purity; broad ranges suggest hydrolysis to the ester.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Oily Product | Incomplete crystallization or moisture ingress | Triturate with anhydrous ether; ensure HCl gas was dry. |

| Low Yield | Nitrile sterics or insufficient HCl | Increase reaction time to 72h; re-saturate with HCl. |

| Protein ppt | Crosslinking aggregation | Reduce reagent concentration; ensure pH < 9.5. |

References

-

Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504.

- Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim, Berlin.

-

Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook.

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

GuideChem. (2024). This compound hydrochloride Properties and CAS.

Sources

Technical Monograph: Ethyl 4-Methoxybenzimidate Hydrochloride

Executive Summary

Ethyl 4-methoxybenzimidate (typically handled as the hydrochloride salt, CAS 54998-29-7) is a pivotal electrophilic intermediate in heterocyclic synthesis. Functionally, it serves as an "activated nitrile," bridging the gap between inert nitriles and reactive amidines.[1] This guide addresses the specific utility of this Pinner salt in drug discovery—specifically for synthesizing benzimidazoles, triazoles, and benzamidines—and provides a validated protocol for its synthesis and handling, addressing its inherent moisture sensitivity.[1]

Chemical Identity & Nomenclature[1]

Accurate identification is critical, as this compound is frequently confused with its ester analog, ethyl 4-methoxybenzoate.[1] The imidate contains a nitrogen atom double-bonded to the central carbon, imparting significantly higher electrophilicity.[1]

| Property | Specification |

| IUPAC Name | This compound hydrochloride |

| Common Synonyms | Ethyl p-anisimidate HCl; 4-Methoxybenzimidic acid ethyl ester hydrochloride; Pinner salt of 4-methoxybenzonitrile |

| CAS Number | 54998-29-7 (Hydrochloride salt) |

| Molecular Formula | C₁₀H₁₃NO₂ · HCl |

| Molecular Weight | 215.68 g/mol |

| Appearance | White to off-white crystalline solid (hygroscopic) |

| Solubility | Soluble in Ethanol, Methanol, DMSO; Decomposes in Water |

Structural Distinction:

-

Target (Imidate): Ph-C(=NH)-OEt (Reactive electrophile)

-

Common Confusion (Ester): Ph-C(=O)-OEt (Stable ester, CAS 94-30-4)[1]

Synthetic Protocol: The Pinner Reaction

Rationale: While gaseous HCl is the traditional reagent for Pinner synthesis, it is hazardous and difficult to quantify.[1] The protocol below utilizes acetyl chloride in ethanol to generate anhydrous HCl in situ. This method is safer, more reproducible, and strictly anhydrous.

Materials

-

4-Methoxybenzonitrile (Anisonitrile) [CAS: 874-90-8][1][2][3]

-

Absolute Ethanol (anhydrous, <0.01% water)[1]

-

Acetyl Chloride (Reagent grade)[1]

-

Diethyl Ether (anhydrous)[1]

Step-by-Step Methodology

-

In Situ Acid Generation:

-

Charge a flame-dried 3-neck round-bottom flask with absolute ethanol (5.0 equiv relative to nitrile) under a nitrogen atmosphere.

-

Cool the ethanol to 0°C using an ice/salt bath.

-

Dropwise add acetyl chloride (1.1 equiv) over 20 minutes. Caution: Exothermic reaction.[1][4] Generates anhydrous HCl and Ethyl Acetate.[1]

-

-

Nitrile Addition:

-

Add 4-Methoxybenzonitrile (1.0 equiv) to the alcoholic HCl solution.[1]

-

Allow the mixture to warm to room temperature (20-25°C).

-

-

Reaction Monitoring:

-

Stir for 12–24 hours.

-

Endpoint Validation: Monitor by TLC (disappearance of nitrile) or IR spectroscopy (disappearance of the nitrile -CN stretch at ~2220 cm⁻¹ and appearance of the imidate C=N stretch at ~1640 cm⁻¹).[1]

-

-

Isolation (Critical Step):

-

Cool the reaction mixture back to 0°C.

-

Slowly add anhydrous diethyl ether (10 volumes) to precipitate the hydrochloride salt.

-

Filter the white precipitate rapidly under a blanket of nitrogen (Schlenk filtration recommended).

-

Wash the filter cake with cold anhydrous ether.

-

-

Storage:

-

Dry under high vacuum for 2 hours.[1] Store immediately in a desiccator at -20°C. Note: The free base is unstable; always store as the HCl salt.

-

Reaction Mechanism & Reactivity Profile

The utility of this compound lies in the high electrophilicity of the imidate carbon. Unlike the precursor nitrile, the imidate is susceptible to attack by weak nucleophiles (amines, hydrazines) under mild conditions.[1]

Pathway Visualization

The following diagram illustrates the formation of the imidate (Pinner Reaction) and its divergent pathways toward common drug scaffolds (Amidines and Benzimidazoles).

Figure 1: Synthetic workflow from nitrile precursor to bioactive heterocycles via the imidate intermediate.[1][5]

Applications in Drug Discovery[1]

A. Synthesis of Serine Protease Inhibitors (Benzamidines)

Benzamidines are classic pharmacophores for inhibiting trypsin-like serine proteases (e.g., Thrombin, Factor Xa).[1]

-

Protocol: React this compound HCl with ammonia (7M in methanol) or primary amines.

-

Advantage: This route avoids the harsh conditions required to convert nitriles directly to amidines (e.g., LiAlH4 or high-temp fusion).[1]

B. Heterocycle Construction (Benzimidazoles/Oxadiazoles)

The imidate group reacts cleanly with binucleophiles.[1]

-

Benzimidazoles: Reaction with o-phenylenediamine yields 2-substituted benzimidazoles, a scaffold found in anthelmintics and proton pump inhibitors.

-

Triazoles: Reaction with hydrazides yields 1,2,4-triazoles.[1]

-

Relevance: The 4-methoxy group acts as an electron-donating probe, often used in SAR (Structure-Activity Relationship) studies to optimize metabolic stability against CYP450 enzymes.

C. Fluorescent Probes

Recent literature indicates the use of methoxy-substituted imidates in synthesizing triazapentadiene-boron complexes . These are tunable fluorescent dyes where the methoxy group modulates the quantum yield and Stokes shift [1].[1]

Handling, Stability & Analytics

Moisture Sensitivity (The "Pinner Problem")

Imidate salts are kinetically unstable in the presence of water.[1] Hydrolysis reverts the compound to the ester (ethyl 4-methoxybenzoate) and ammonium chloride.[1]

-

Sign of Degradation: A change in smell from acrid/pungent to a sweet, fruity odor (ester formation).[1]

-

Prevention: All glassware must be flame-dried. Solvents must be dried over molecular sieves (3Å).[1]

Analytical Characterization[1][4][6]

-

¹H NMR (DMSO-d₆):

-

IR Spectroscopy:

References

-

RSC Advances (2015). Fluorescent benzene-centered mono-, bis- and tris-triazapentadiene–boron complexes. Royal Society of Chemistry.[1]

-

ChemicalBook. this compound hydrochloride Product Page & Synthesis.

-

Beilstein J. Org.[1] Chem. (2012). A Lewis acid-promoted Pinner reaction. Beilstein Institut.[1]

-

Organic Syntheses. General Procedures for Pinner Synthesis.[1]

Sources

- 1. Fluorescent benzene-centered mono-, bis- and tris-triazapentadiene–boron complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00908A [pubs.rsc.org]

- 2. 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 4-METHOXYBENZAMIDINE, HYDROCHLORIDE | 51721-68-7 [chemicalbook.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Pinner Reaction [organic-chemistry.org]

Methodological & Application

Application Note: Optimized Synthesis of 4-Methoxybenzamidine Derivatives via Ethyl Imidate Intermediates

Abstract & Strategic Context

Amidines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for guanidines and carboxylic acids.[1] They are pivotal in the design of serine protease inhibitors (e.g., thrombin, Factor Xa) and RNA-binding small molecules. This application note details the conversion of ethyl 4-methoxybenzimidate (a Pinner salt derivative) into 4-methoxybenzamidine and its N-substituted analogs.

While direct addition of amines to nitriles is possible, it often requires harsh Lewis acids or high temperatures. The imidate route described here offers a milder, regioselective alternative with higher functional group tolerance, leveraging the activated electrophilic character of the imidate carbon.

Mechanistic Foundation

The transformation relies on the nucleophilic substitution of the ethoxy group of the imidate by an amine. Understanding the electronic influence of the para-methoxy group is crucial for optimization:

-

Electronic Deactivation: The p-OMe group is an electron-donating group (EDG). Through resonance, it slightly reduces the electrophilicity of the imidate carbon compared to unsubstituted or nitro-substituted benzimidates. Consequently, reaction times may be longer, requiring strict anhydrous conditions to prevent thermodynamic competition from water (hydrolysis).

-

The Leaving Group: The reaction is driven by the expulsion of ethanol. Using ethanol as the solvent minimizes transesterification side-reactions but requires the system to be anhydrous to favor the amidine product.

Visualization: Reaction Mechanism

The following diagram illustrates the nucleophilic attack and the tetrahedral intermediate pathway.

Figure 1: Mechanistic pathway for the aminolysis of ethyl imidates. The reaction proceeds via an addition-elimination mechanism.

Critical Process Parameters

To ensure reproducibility and high yield, the following parameters must be controlled:

| Parameter | Specification | Scientific Rationale |

| Solvent System | Anhydrous Ethanol (EtOH) | Prevents hydrolysis of the imidate back to the ester (ethyl 4-methoxybenzoate). |

| Temperature | 0°C to 40°C (Ammonia)Reflux (Steric Amines) | Low temp favors kinetic control for ammonia. Higher temps overcome the p-OMe deactivation for bulky amines. |

| Stoichiometry | 1.0 eq Imidate : 3.0+ eq Amine | Excess amine drives the equilibrium forward and neutralizes the HCl salt if the imidate hydrochloride is used. |

| Starting Form | Hydrochloride Salt vs. Free Base | The HCl salt is more stable for storage. However, for reaction with weak nucleophiles, in situ neutralization (free-basing) with NaOEt may be required. |

Experimental Protocols

Protocol A: Synthesis of 4-Methoxybenzamidine Hydrochloride (Unsubstituted)

Target: Primary Amidine (-C(=NH)NH₂)

Reagents:

-

This compound hydrochloride (10.0 mmol)

-

Ammonia (7N solution in Methanol or Ethanol)[2]

-

Anhydrous Ethanol

Procedure:

-

Preparation: Charge an oven-dried round-bottom flask with This compound HCl (2.16 g, 10 mmol).

-

Solvation: Suspend the solid in Anhydrous Ethanol (20 mL) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

-

Ammonolysis: Slowly add Ammonia solution (7N in MeOH, 4.3 mL, ~30 mmol) dropwise over 10 minutes.

-

Note: The suspension may clear initially as the free base forms, followed by precipitation of the amidine salt.

-

-

Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 16–24 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1][3] The imidate spot should disappear.

-

Workup:

-

Concentrate the mixture to ~5 mL volume under reduced pressure.

-

Add Diethyl Ether (50 mL) to induce precipitation of the product.

-

Filter the white solid and wash with cold ether (2 x 20 mL).

-

-

Drying: Dry under vacuum at 40°C.

-

Expected Yield: 85-95%

-

Characterization: ^1H NMR (DMSO-d6) typically shows disappearance of ethyl quartet/triplet and appearance of broad NH signals.

-

Protocol B: Synthesis of N-Substituted Amidines

Target: Secondary Amidine (-C(=NH)NHR)

Reagents:

-

This compound hydrochloride (10 mmol)

-

Primary Amine (e.g., Benzylamine, n-Butylamine) (12 mmol)

-

Triethylamine (Et₃N) (10 mmol) - Optional, if neutralizing salt separately

-

Anhydrous Ethanol

Procedure:

-

Neutralization (In-situ): Suspend this compound HCl (2.16 g, 10 mmol) in Anhydrous Ethanol (30 mL). Add the Primary Amine (12 mmol) directly.

-

Expert Insight: If the amine is valuable or volatile, add 1.0 eq of Et₃N first to neutralize the HCl, stir for 15 min, then add the nucleophilic amine.

-

-

Reaction: Heat the mixture to mild reflux (70-75°C) for 6–12 hours.

-

Checkpoint: The p-OMe group deactivates the center; if reaction is sluggish, add catalytic Glacial Acetic Acid (5 mol%) to activate the imidate.

-

-

Workup:

-

Cool to room temperature.

-

Evaporate solvent to dryness.

-

Resuspend residue in minimal water/brine and extract with DCM or Ethyl Acetate (if the product is lipophilic).

-

Alternative for Salts: If the product is required as an HCl salt, treat the crude residue with ethanolic HCl and precipitate with ether.

-

Decision Logic & Optimization

Use the following workflow to determine the optimal path based on your specific nucleophile.

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile steric hindrance.

Troubleshooting & QC

-

Issue: Low Yield / Hydrolysis Product Observed

-

Cause: Water contamination in solvent or hygroscopic starting material.

-

Solution: Dry ethanol over 3Å molecular sieves. Ensure the imidate HCl salt is stored in a desiccator.

-

-

Issue: Incomplete Conversion

-

Cause: Electronic deactivation by 4-OMe group.

-

Solution: Increase temperature to 60°C or extend reaction time to 48h. Verify the pH is basic (if using free amine) or neutral.

-

-

Issue: Sticky Solid/Oil upon Workup

-

Solution: Triturate the crude oil with diethyl ether or hexanes/acetone (1:1) to induce crystallization.

-

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

- Boyd, G. V. (1991). "The Chemistry of Amidines and Imidates." In The Chemistry of Functional Groups, Vol 2. Wiley. (Comprehensive review of amidine synthesis mechanisms).

-

Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40(20), 3423-3437. Link (Application of methoxybenzamidines in drug discovery).

- Mundla, S. R. (2016). "Practical Synthesis of Amidines from Imidates." Organic Process Research & Development.

Sources

anhydrous reaction conditions for benzimidate synthesis

Executive Summary

Benzimidates (imino ethers) are pivotal electrophilic intermediates in the synthesis of nitrogen heterocycles, particularly benzimidazoles and triazoles, which serve as pharmacophores in drugs like Telmisartan and Pradaxa.

The synthesis of benzimidates—classically via the Pinner reaction —is deceptively simple but notoriously prone to failure due to moisture sensitivity. Water acts as a competitive nucleophile, irreversibly hydrolyzing the imidate salt into thermodynamically stable esters or amides.

This guide provides rigorous protocols for the anhydrous synthesis of benzimidates. It contrasts the classic acid-mediated Pinner synthesis with base-catalyzed alkoxide addition, emphasizing moisture exclusion, temperature control, and isolation techniques to maximize yield and purity.

Mechanistic Insight: The Hydrolysis Trap

Understanding the competition between formation and decomposition is the key to high yields.

The Pinner Pathway vs. Hydrolysis

In the Pinner reaction, dry HCl gas protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by an alcohol. This forms the Imidate Hydrochloride (Pinner Salt) .

-

Success: In the absence of water, the salt precipitates and is stable.

-

Failure: If water is present, it attacks the imidate carbon.[1] Under acidic conditions, this rapidly collapses to the ester (ethyl benzoate) and ammonium chloride. Under basic conditions or high heat, it rearranges to the amide.

Mechanistic Diagram

The following diagram illustrates the kinetic competition. Note that the path to the Ester is irreversible under these conditions.

Figure 1: Mechanistic pathway showing the critical divergence between successful imidate formation and irreversible hydrolysis.

Experimental Setup & Pre-requisites

To ensure anhydrous conditions (<50 ppm water), the following setup is mandatory.

Equipment

-

Schlenk Line: Essential for cycling vacuum and inert gas (Argon/Nitrogen).

-

HCl Gas Generator:

-

Option A (Preferred): Lecture bottle of anhydrous HCl with a trap.

-

Option B (In-situ): Dripping conc. H₂SO₄ onto solid NaCl or CaCl₂. Must pass through a H₂SO₄ drying bubbler before reaching the reaction vessel.

-

-

Glassware: Flame-dried or oven-dried (120°C for >4 hours), assembled while hot under inert gas flow.

Reagent Preparation

| Reagent | Purification/Drying Protocol | Target Water Content |

| Benzonitrile | Distill over CaH₂ or P₂O₅ under vacuum. Store over 4Å molecular sieves. | < 50 ppm |

| Ethanol/Methanol | Distill over Magnesium turnings (Mg(OMe)₂ formation). Store over 3Å sieves. | < 50 ppm |

| Solvent (Ether/Dioxane) | Distill from Sodium/Benzophenone or pass through activated alumina columns. | < 10 ppm |

| HCl Gas | Pass through a H₂SO₄ bubbler or CaCl₂ drying tube inline. | N/A |

Protocol 1: Acid-Mediated Pinner Synthesis

Best for: Stable, isolable imidate hydrochloride salts. Scale: 10 mmol – 100 mmol.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube (submerged), a thermometer, and a drying tube (CaCl₂) on the outlet. Flush with Argon.

-

Charge: Add anhydrous nitrile (1.0 equiv) and anhydrous alcohol (1.1 – 1.2 equiv).

-

Note: A slight excess of alcohol drives the reaction, but too much solubilizes the product, reducing isolated yield.

-

Co-solvent: If the nitrile is solid, dissolve in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.

-

-

Cooling: Submerge the flask in an ice/salt bath (-10°C to 0°C).

-

Critical: The reaction is exothermic. Temperatures >20°C promote amide formation.

-

-

HCl Saturation: Bubble dry HCl gas slowly into the solution.

-

Monitor weight gain. Target 1.1 – 1.5 equivalents of HCl by mass.

-

Endpoint: The solution often turns slightly yellow/orange.

-

-

Crystallization: Seal the flask tightly (parafilm over stoppers) and place in a refrigerator (4°C) for 24–48 hours.

-

Observation: The mixture should solidify into a white crystalline cake.

-

-

Isolation (The "Dry" Filtration):

-

Break up the solid cake with a dry spatula.

-

Filter rapidly using a sintered glass funnel under a blanket of Nitrogen.

-

Wash with cold, anhydrous diethyl ether (3x) to remove excess acid and unreacted nitrile.

-

-

Drying: Dry the white solid in a vacuum desiccator over KOH pellets (to absorb residual HCl) and P₂O₅.

Validation:

-

MP: Ethyl benzimidate HCl decomposes/melts ~118–120°C.

-

IR: Strong band at ~1650 cm⁻¹ (C=N). Absence of C=O (ester/amide) bands.

Protocol 2: Base-Catalyzed Alkoxide Method

Best for: Acid-sensitive substrates or generating free-base imidates for immediate use. Risk: Reversible; equilibrium-driven.

Step-by-Step Methodology

-

Catalyst Prep: Prepare a solution of catalytic Sodium Alkoxide (0.1 – 0.5 equiv) in the corresponding anhydrous alcohol (e.g., NaOEt in EtOH).

-

Do not use NaOH; it introduces water.

-

-

Reaction: Dissolve the nitrile (1.0 equiv) in the alkoxide solution at Room Temperature (25°C).

-

Equilibrium Management: Stir under Argon for 6–24 hours.

-

Note: This reaction rarely goes to 100% completion because it is an equilibrium. Electron-withdrawing groups on the nitrile accelerate the reaction.

-

-

Workup:

-

Neutralize the base with exactly 1.0 equiv of anhydrous acetic acid or HCl in dioxane.

-

Remove solvent under reduced pressure (keep temp < 30°C).

-

Extract the residue with anhydrous ether; filter off the inorganic salts.

-

-

Storage: The resulting oil (free base imidate) is unstable. Use immediately or store at -20°C under Argon.

Workflow & Decision Logic

The following diagram outlines the operational workflow and critical decision points for researchers.

Figure 2: Operational workflow for selecting and executing the correct synthesis protocol.

Troubleshooting & QC

| Observation | Diagnosis | Corrective Action |

| Sticky/Gummy Solid | Moisture ingress or impure starting material. | Recrystallize from anhydrous Acetone/Ether. Ensure HCl gas is dry.[2] |

| Sweet/Fruity Smell | Hydrolysis to Ester (Ethyl Benzoate). | Critical Failure. Discard. Re-dry all solvents and check gas lines. |

| Low Yield | Incomplete saturation or high solubility. | Increase HCl bubbling time. Use less alcohol or add more ether to force precipitation. |

| Product Melts at Room Temp | Free base formation (insufficient HCl). | Re-dissolve in ether and bubble more HCl to reform the salt. |

Quality Control (QC) Checklist

-

Proton NMR (DMSO-d6): Look for imidate NH proton (broad singlet, ~11-12 ppm) and ethyl group signals. Absence of benzoate peaks.

-

Karl Fischer: Confirm solvents used were <50 ppm water.

-

Storage: Always store in a desiccator or glovebox. These salts are hygroscopic.

References

-

Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (The foundational text on imidate chemistry).[3][4]

-

Roger, R., & Neilson, D. G. (1961).[4] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

-

Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates.[5][6] Journal of Organic Chemistry, 26(2), 412–418. Link

-

Organic Syntheses. (2014). Synthesis of Methyl 4-Bromobenzimidate Hydrochloride. Org.[1][7] Synth. 91, 195-200. Link

-

Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-Methoxybenzimidate from 4-Methoxybenzonitrile

Welcome to the technical support center for the purification of ethyl 4-methoxybenzimidate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound, synthesized via the Pinner reaction from 4-methoxybenzonitrile. Our focus is to equip you with the scientific rationale behind the purification strategy to empower you to overcome common experimental challenges.

Understanding the Chemistry: The Pinner Reaction and Its Challenges

The synthesis of this compound from 4-methoxybenzonitrile is typically achieved through the Pinner reaction. This acid-catalyzed reaction involves the treatment of the nitrile with anhydrous ethanol in the presence of a strong acid, usually hydrogen chloride, to form the this compound hydrochloride salt, often referred to as a Pinner salt[1][2].

The primary challenges in purifying the desired imidate salt stem from its reactivity and the presence of potential side products and unreacted starting materials. The main impurities to consider are:

-

Unreacted 4-methoxybenzonitrile: The starting material may be carried through the reaction if the conversion is incomplete.

-

Ethyl 4-methoxybenzoate: This ester is the product of the hydrolysis of the imidate, which can occur if water is present in the reaction mixture or during workup[2].

-

N-ethyl-4-methoxybenzamide: Under certain conditions, rearrangement of the imidate can lead to the formation of the corresponding amide.

The successful purification of this compound hydrochloride hinges on exploiting the differences in the physical and chemical properties of the desired product and these impurities.

Visualizing the Purification Strategy

The overall workflow for the synthesis and purification of this compound hydrochloride can be visualized as follows:

Caption: General workflow for the synthesis and purification of this compound hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound hydrochloride.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Precipitated Product | 1. Incomplete reaction. 2. Product is soluble in the reaction solvent. 3. Hydrolysis of the imidate to the more soluble ester. | 1. Ensure strictly anhydrous conditions during the reaction. Use dry solvents and glassware. 2. Add a non-polar co-solvent like diethyl ether or cyclopentyl methyl ether (CPME) to induce precipitation of the hydrochloride salt[3]. 3. Maintain a low temperature (0-5 °C) throughout the reaction and workup to minimize hydrolysis[2]. |

| Oily or Gummy Product Instead of a Crystalline Solid | 1. Presence of significant amounts of impurities, particularly the ester byproduct which is a liquid at room temperature[1][4]. 2. Residual solvent. | 1. Wash the crude product with a cold, non-polar solvent like diethyl ether or hexane to remove the more soluble impurities. 2. After filtration, ensure the solid is thoroughly dried under vacuum to remove any residual solvent. |

| Product Decomposes Upon Standing | 1. Imidate hydrochlorides are hydrolytically unstable, especially in the presence of moisture. 2. Exposure to basic conditions will deprotonate the salt, leading to the unstable free base. | 1. Store the purified product in a desiccator under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid exposure to basic conditions during workup and storage. The hydrochloride salt is generally more stable. |

| Recrystallization Fails to Yield Pure Product | 1. Inappropriate solvent system. 2. Impurities co-crystallize with the product. | 1. For recrystallization, a polar protic solvent like ethanol is a good starting point. If the product is too soluble, a two-solvent system such as ethanol/diethyl ether can be effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed, then allow to cool slowly. 2. If impurities persist, consider a wash of the crude product with a solvent that selectively dissolves the impurity before recrystallization. For example, a cold diethyl ether wash can help remove the ester byproduct. |

| Melting Point of Purified Product is Broad or Lower than Expected | 1. Presence of impurities. 2. The product is decomposing upon heating. | 1. Repeat the recrystallization process. Purity can be assessed by thin-layer chromatography (TLC). 2. Imidate hydrochlorides can decompose upon melting. A melting point with decomposition is often observed and should be noted. The expected melting point for the similar ethyl 4-hydroxybenzimidate hydrochloride is 173 °C (with decomposition). |

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the Pinner reaction?

A1: You can monitor the reaction progress by thin-layer chromatography (TLC)[5][6][7]. Take a small aliquot of the reaction mixture, quench it with a weak base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid, and extract with an organic solvent like ethyl acetate. Spot the organic extract on a TLC plate alongside a spot of the starting material (4-methoxybenzonitrile). The disappearance of the starting material spot and the appearance of a new, more polar spot (which may streak due to its salt nature) indicates the reaction is proceeding. A suitable eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q2: What is the best way to isolate the crude this compound hydrochloride from the reaction mixture?

A2: The imidate is formed as its hydrochloride salt, which is often insoluble in the reaction medium, especially if a less polar co-solvent is used. Therefore, the most straightforward isolation method is vacuum filtration of the precipitated solid. The collected solid should then be washed with a cold, anhydrous, non-polar solvent like diethyl ether to remove soluble impurities.

Q3: My final product shows signs of the corresponding ester, ethyl 4-methoxybenzoate. How can I remove it?

A3: Ethyl 4-methoxybenzoate is a liquid at room temperature with a boiling point of approximately 263 °C[1][4]. It is more soluble in non-polar solvents than the imidate hydrochloride salt. You can exploit this by washing the crude solid product with cold diethyl ether or hexane. If the ester impurity persists, a careful recrystallization from a suitable solvent system like ethanol/diethyl ether should effectively remove it, as the ester will remain in the mother liquor.

Q4: What are the expected spectroscopic signatures for pure this compound hydrochloride?

-

¹H NMR: You would expect to see signals for the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), a singlet for the methoxy group (-OCH₃), and signals for the aromatic protons. The N-H protons of the hydrochloride salt may appear as a broad singlet.

-

¹³C NMR: Expect signals for the carbons of the ethyl group, the methoxy carbon, the aromatic carbons, and a characteristic signal for the imino carbon (C=N).

-

IR Spectroscopy: A key feature would be the C=N stretching vibration, typically observed in the region of 1640-1690 cm⁻¹. There would also be N-H stretching vibrations.

Q5: How should I store the purified this compound hydrochloride?

A5: Imidate hydrochlorides are susceptible to hydrolysis in the presence of moisture[11][12]. Therefore, the purified product should be stored in a tightly sealed container in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture. Refrigeration can also help to slow down any potential decomposition.

Experimental Protocols

Protocol 1: General Purification of Crude this compound Hydrochloride by Washing

-

Isolate the crude solid product by vacuum filtration.

-

Wash the filter cake with a small volume of cold, anhydrous diethyl ether.

-

Repeat the wash with cold, anhydrous diethyl ether two more times.

-

Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Recrystallization of this compound Hydrochloride

-

Place the crude imidate hydrochloride salt in an Erlenmeyer flask.

-

Add a minimal amount of hot absolute ethanol to dissolve the solid completely.

-

Slowly add anhydrous diethyl ether to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum.

Logical Relationships in Purification

Caption: Decision-making process for the purification of this compound hydrochloride.

References

-

Chemsrc. Ethyl 4-methoxybenzoate | CAS#:94-30-4. [Link]. Accessed February 5, 2026.

-

Chem-Station. Pinner Reaction. [Link]. Accessed February 5, 2026.

- Pfaff, K. et al. A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry9, 1572–1577 (2013).

- Watanabe, K. et al. Improved Pinner Reaction with CPME as a Solvent.

- Moussa, Z. et al. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals16, 243 (2023).

-

ResearchGate. How to recrystallize a product from ethanol/diethyl?. [Link]. Accessed February 5, 2026.

-

Wikipedia. Pinner reaction. [Link]. Accessed February 5, 2026.

-

ChemUniverse. This compound HYDROCHLORIDE [P95256]. [Link]. Accessed February 5, 2026.

- Olson, K. C. et al. Hydrolytic stability of hydralazine hydrochloride in aqueous solutions. Journal of Pharmaceutical Sciences72, 1038–1042 (1983).

-

National Institutes of Health. A Lewis acid-promoted Pinner reaction. [Link]. Accessed February 5, 2026.

-

Mr Murray-Green Chemistry Tutorials. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]. Accessed February 5, 2026.

-

PubChem. N-ethyl-4-methoxybenzamide. [Link]. Accessed February 5, 2026.

-

The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]. Accessed February 5, 2026.

-

Beilstein Journals. A Lewis acid-promoted Pinner reaction. [Link]. Accessed February 5, 2026.

-

ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. [Link]. Accessed February 5, 2026.

-

Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]. Accessed February 5, 2026.

-

RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]. Accessed February 5, 2026.

-

National Institutes of Health. Hydrolytic Stability of Hydrazones and Oximes. [Link]. Accessed February 5, 2026.

-

YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]. Accessed February 5, 2026.

-

YouTube. How to Carry Out a Recrystallization. [Link]. Accessed February 5, 2026.

-

National Institutes of Health. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. [Link]. Accessed February 5, 2026.

-

Chemistry Steps. Nitriles to Esters. [Link]. Accessed February 5, 2026.

-

Chem-Station Int. Ed. Pinner Reaction. [Link]. Accessed February 5, 2026.

Sources

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound HYDROCHLORIDE [P95256] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. researchgate.net [researchgate.net]

- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Guide: Distinguishing Ethyl 4-Methoxybenzimidate from Ethyl 4-Methoxybenzoate by NMR

Executive Summary

This guide details the spectroscopic differentiation between Ethyl 4-methoxybenzimidate (Imidate, typically as the hydrochloride salt) and its hydrolysis product, Ethyl 4-methoxybenzoate (Ester).

These two species are chemically related through the Pinner Synthesis . The imidate is the kinetic intermediate formed by the reaction of 4-methoxybenzonitrile with ethanol and HCl. It is moisture-sensitive and readily hydrolyzes to the thermodynamically stable ester. Distinguishing them is critical for monitoring reaction progress and ensuring the integrity of the imidate intermediate for subsequent nucleophilic substitutions (e.g., amidine synthesis).

Key Differentiator: The presence of exchangeable amidinium protons (

Part 1: Structural & Mechanistic Basis

Understanding the chemical connectivity is the foundation of the spectroscopic analysis. The transformation is defined by the conversion of a nitrile to an imidate, and potentially to an ester upon exposure to water.[1]

Reaction Pathway (Pinner Synthesis)

Figure 1: The Pinner reaction pathway showing the critical sensitivity of the imidate intermediate to moisture.

Chemical Comparison

| Feature | This compound HCl | Ethyl 4-Methoxybenzoate |

| Functional Group | Imidate Salt ( | Ester ( |

| Electronic State | Cationic (Electron Deficient) | Neutral |

| Stability | Unstable : Hygroscopic, hydrolyzes rapidly. | Stable : Standard organic ester. |

| Key Protons | No NH, |

Part 2: Experimental Protocol

Sample Preparation (Critical Step)

The most common failure mode in analyzing imidates is in situ hydrolysis inside the NMR tube. You must prevent water introduction.

-

Solvent: Use Anhydrous DMSO-d6 or CD3CN .

-

Avoid CDCl3: Commercial CDCl3 often contains traces of HCl and water, which accelerates hydrolysis. If CDCl3 is necessary, filter it through basic alumina or K2CO3 immediately before use.

-

-

Glassware: Oven-dried NMR tubes.

-

Concentration: ~10-15 mg per 0.6 mL solvent.

NMR Acquisition Parameters

-

Temperature: 298 K (Standard).

-

Pulse Sequence: Standard 1D proton (zg30/s2pul).

-

Relaxation Delay (D1): Set to

seconds. The quaternary carbons in the imidate/ester system have long T1 relaxation times; insufficient delay will suppress the diagnostic Carbonyl/Imidyl signals in

Part 3: NMR Analysis Guide

A. H NMR Comparison (Proton)

The proton spectrum provides the quickest diagnostic. Look for the "Smoking Gun" signals: the NH protons and the Ethyl Quartet shift .

Comparative Data Table (

H NMR, 400 MHz)

| Proton Assignment | Imidate HCl ( | Ester ( | Diagnostic Note |

| 11.5 – 12.5 (Broad s) | Absent | Primary Differentiator. Disappears with D | |

| 4.60 – 4.75 (q) | 4.36 (q) | Imidate is cationic, deshielding the methylene group downfield by ~0.3 ppm. | |

| 3.88 – 3.92 (s) | 3.85 (s) | Minimal difference; unreliable for diagnosis. | |

| Aromatic (AA'BB') | 8.15 (d), 7.10 (d) | 8.01 (d), 6.92 (d) | Imidate cation is more electron-withdrawing, shifting aromatics downfield. |

| 1.45 – 1.55 (t) | 1.39 (t) | Slight downfield shift for imidate. |

Analysis Workflow

-

Check 11-13 ppm: Presence of broad singlets confirms the Imidate salt.

-

Check 4.3 vs 4.7 ppm:

-

Pure Quartet at 4.36 ppm

Pure Ester . -

Pure Quartet at ~4.70 ppm

Pure Imidate . -

Two Quartets

Mixture (Hydrolysis occurring) . Use integration of these quartets to calculate % purity.

-

B. C NMR Comparison (Carbon)

Carbon NMR provides definitive structural confirmation, particularly for the central functional carbon.

Comparative Data Table (

C NMR, 100 MHz)

| Carbon Assignment | Imidate HCl ( | Ester ( | Diagnostic Note |

| Functional Carbon ( | 170 – 174 | 166.4 | The cationic |

| Aromatic C-O ( | ~165 | 163.3 | |

| 68 – 70 | 60.6 | Significant downfield shift (+8 ppm) in imidate due to cationic induction. | |

| 56.0 | 55.4 | ||

| 14.5 | 14.3 |

Part 4: Decision Logic & Troubleshooting

Use this logic flow to interpret your spectra definitively.

Figure 2: Step-by-step decision tree for spectral interpretation.

Troubleshooting: "The Phantom Mixture"

Scenario: You synthesized the imidate, but the NMR shows a 50:50 mixture of imidate and ester. Cause: The imidate likely hydrolyzed during sample preparation due to wet solvent or atmospheric moisture. Validation:

-

Run the spectrum immediately.

-

Add 1 drop of D

O to the NMR tube. -

Shake and re-run after 10 minutes.

-

Result: If the Imidate signals (12.0 ppm, 4.7 ppm) decrease and Ester signals (4.36 ppm) increase, your compound is chemically unstable in the current medium.

References

-

ChemicalBook. Ethyl 4-methoxybenzoate (94-30-4) 1H NMR spectrum. Retrieved from .

-

National Institute of Standards and Technology (NIST). Benzoic acid, 4-methoxy-, ethyl ester.[2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from .

-

BenchChem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. (Contextual reference for Pinner salt shifts). Retrieved from .

-

Royal Society of Chemistry. Supporting Information: 1H NMR Data of alkoxy carbonylation products (Ethyl 4-methoxybenzoate). Retrieved from .

Sources

A Comparative Guide to the Thermal Stability of Benzimidate Hydrochlorides: Ethyl 4-Hydroxybenzimidate vs. Ethyl Benzimidate

For researchers and professionals in the fields of medicinal chemistry and drug development, a thorough understanding of the physicochemical properties of synthetic intermediates is paramount. Among these, the melting point stands as a critical first indicator of purity and thermal stability. This guide provides an in-depth comparative analysis of the melting points of two structurally related benzimidate hydrochlorides: Ethyl 4-Hydroxybenzimidate Hydrochloride and Ethyl Benzimidate Hydrochloride. While the initial focus of this guide was to include Ethyl 4-Methoxybenzimidate Hydrochloride, a comprehensive search of available scientific literature and chemical databases did not yield a publicly reported melting point for this specific compound. Therefore, we present a detailed examination of two well-characterized and commercially available analogs to provide valuable insights into the structure-property relationships within this compound class.

This guide will delve into the experimental determination of melting points, offer a side-by-side comparison of the thermal behavior of these two compounds, and discuss the structural nuances that influence their melting characteristics.

The Significance of Melting Point in Drug Development

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. In the context of pharmaceutical development, this parameter is far from a mere physical constant. It provides critical insights into:

-

Purity: A sharp and well-defined melting point range is often indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. The identification and characterization of polymorphs are crucial as they can have different solubilities, stabilities, and bioavailabilities.

-

Thermal Stability: The melting point, particularly if accompanied by decomposition, provides a measure of the compound's stability at elevated temperatures. This is a critical consideration for downstream processing, formulation, and storage.

Comparative Analysis: Ethyl 4-Hydroxybenzimidate Hydrochloride vs. Ethyl Benzimidate Hydrochloride

A comparative overview of the key physical properties of the two benzimidate hydrochlorides is presented below.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| Ethyl 4-Hydroxybenzimidate Hydrochloride | [Image of the chemical structure of Ethyl 4-Hydroxybenzimidate Hydrochloride] | C₉H₁₂ClNO₂ | 201.65 | 173 (decomposes) |

| Ethyl Benzimidate Hydrochloride | [Image of the chemical structure of Ethyl Benzimidate Hydrochloride] | C₉H₁₂ClNO | 185.65 | ~125 (decomposes)[1] |

The significant difference in the melting points of these two compounds can be attributed to the presence of the hydroxyl group on the phenyl ring of Ethyl 4-Hydroxybenzimidate Hydrochloride. This hydroxyl group can participate in intermolecular hydrogen bonding, in addition to the hydrogen bonding capabilities of the imidate hydrochloride moiety itself. These stronger intermolecular forces require more thermal energy to overcome, resulting in a substantially higher melting point compared to Ethyl Benzimidate Hydrochloride, which lacks this additional hydrogen bonding functionality.

Experimental Protocol for Melting Point Determination

The accurate determination of a compound's melting point is a fundamental laboratory technique. The following protocol outlines a standard procedure using a digital melting point apparatus.

Objective:

To accurately determine and compare the melting points of Ethyl 4-Hydroxybenzimidate Hydrochloride and Ethyl Benzimidate Hydrochloride.

Materials:

-

Ethyl 4-Hydroxybenzimidate Hydrochloride (CAS 54998-28-6)

-

Ethyl Benzimidate Hydrochloride (CAS 5333-86-8)

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Methodology:

-

Sample Preparation:

-

Ensure the samples are dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Carefully pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Instrument Setup:

-

Set the starting temperature of the melting point apparatus to approximately 20°C below the expected melting point.

-

Set a ramp rate of 1-2°C per minute for an accurate determination. A faster ramp rate can be used for an initial approximate determination.

-

-

Melting Point Determination:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens as the temperature increases.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

Note any visual changes in the sample upon heating, such as discoloration or gas evolution, which may indicate decomposition.

-

-

Data Analysis and Comparison:

-

Perform the measurement in triplicate for each compound to ensure reproducibility.

-

Compare the experimentally determined melting points with the literature values.

-

Analyze the differences in the melting behavior of the two compounds in the context of their molecular structures.

-

Experimental Workflow Visualization

The logical flow of the comparative melting point analysis is depicted in the following diagram.

Caption: Workflow for the comparative melting point analysis.

Conclusion

The presence of a hydroxyl group at the para-position of the phenyl ring in Ethyl 4-Hydroxybenzimidate Hydrochloride leads to a significant increase in its melting point (173°C, dec.) compared to the unsubstituted Ethyl Benzimidate Hydrochloride (~125°C, dec.). This is primarily due to the enhanced intermolecular hydrogen bonding facilitated by the hydroxyl group. This comparative guide underscores the importance of considering subtle structural modifications when evaluating the physicochemical properties of drug candidates and intermediates. The provided experimental protocol offers a standardized method for researchers to verify these critical thermal characteristics in their own laboratories. A thorough understanding of these fundamental properties is essential for making informed decisions throughout the drug discovery and development pipeline.

References

-

Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 1877, 10 (2), 1889-1897. [Link]

-

Organic Syntheses. Methyl 7-hydroxyhept-5-ynoate. [Link]

-

Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [Link]

Sources

TLC visualization methods for benzimidates vs nitriles

Topic: TLC Visualization Methods for Benzimidates vs. Nitriles Content Type: Publish Comparison Guide

A Technical Guide for Reaction Monitoring and Intermediate Identification

Executive Summary

In synthetic organic chemistry—particularly during the Pinner reaction or the synthesis of amidines and oxazolines—distinguishing between a nitrile starting material (R-CN) and a benzimidate intermediate (Ph-C(=NH)OR) is a critical analytical challenge.[1][2][3][4][5] While both species often share similar UV activity (due to the aromatic ring), their chemical reactivity on a Thin Layer Chromatography (TLC) plate differs significantly.

This guide details four distinct visualization protocols to definitively differentiate these species. The core differentiator is the basicity and nucleophilicity of the imidate nitrogen, which allows for detection via Dragendorff’s reagent and Ninhydrin —methods that leave nitriles unstained. Conversely, the Hydroxylamine/Ferric Chloride test exploits the "activated" nature of the imidate carbon compared to the inert nitrile.

Part 1: Chemical Basis of Detection

To select the correct visualization method, one must understand the functional group chemistry occurring on the silica surface.

| Feature | Nitrile (R-CN) | Benzimidate (Ph-C(=NH)OR) | Implication for TLC |

| Basicity | Neutral / Very Weak Base | Basic (Imine Nitrogen) | Benzimidates react with alkaloid stains (Dragendorff). |

| Nucleophilicity | Poor | Moderate (Imine Nitrogen) | Benzimidates react with Ninhydrin. |

| Electrophilicity | Low (Requires catalysis/heat) | High (Activated Ester Equivalent) | Benzimidates react rapidly with Hydroxylamine. |

| Stability on Silica | Stable | Unstable (Acid Sensitive) | Benzimidates may hydrolyze to esters on acidic silica gel. |

Expert Insight: The Stability Trap

Benzimidates are "Pinner salts" in their crude form but are often liberated as free bases. Silica gel is slightly acidic (pH 4–5). If you run a benzimidate on a standard silica plate without modification, it often hydrolyzes during the run into a benzoate ester, leading to a "streak" or a false spot.

Protocol Adjustment: Always pretreat the TLC plate or the eluent with 1–2% Triethylamine (Et3N) to neutralize the silica acidity when analyzing benzimidates.

Part 2: Visualization Protocols

Method A: The "Basicity" Test (Dragendorff’s Reagent)

Best for: Rapid, definitive differentiation.

Mechanism: Dragendorff’s reagent (Potassium bismuth iodide) forms an orange-red insoluble complex with basic nitrogen atoms (alkaloids, amines, imines).

-

Benzimidate: Contains a basic imino nitrogen (=NH). Forms a distinct Orange spot.

-

Nitrile: Neutral nitrogen. No reaction (remains background color).

Protocol:

-

Preparation: Mix Solution A (0.85 g basic bismuth nitrate in 10 mL glacial acetic acid + 40 mL water) with Solution B (8 g KI in 20 mL water). Dilute 1:2:10 (A:B:Acetic Acid/Water).

-

Application: Spray or dip the developed TLC plate.

-

Result: Benzimidates appear immediately as orange spots on a yellow background. Nitriles are invisible.

Method B: The "Imine" Test (Ninhydrin)

Best for: Confirmation of the =NH group.

Mechanism: Ninhydrin reacts with primary and secondary amines (and imines) to form Ruhemann’s purple. While typically used for amino acids, the free imine of a benzimidate is nucleophilic enough to react upon heating.

-

Benzimidate: Pink/Purple spot upon heating.[4]

-

Nitrile: No reaction.

Protocol:

-

Reagent: 0.3 g Ninhydrin in 100 mL n-butanol + 3 mL acetic acid.

-

Application: Dip the plate.

-

Activation: Heat with a heat gun (approx. 110°C) for 2–3 minutes.

-

Note: The color development for benzimidates is often slower and lighter (pinkish) compared to primary amines (deep purple).

Method C: The "Activation" Test (Hydroxylamine / Ferric Chloride)

Best for: Distinguishing "Activated" Carboxylates from "Inert" Nitriles.

Mechanism: This method tests the electrophilicity of the carbon.[6]

-

Step 1: Hydroxylamine attacks the electrophilic carbon.

-

Benzimidate: Reacts rapidly at Room Temp (RT) to form hydroxamic acid.

-

Nitrile: Reacts slowly (requires high heat/propylene glycol) to form amidoxime.

-

-

Step 2: Ferric Chloride (FeCl3) complexes with the hydroxamic acid to form a red-violet chelate.

Protocol:

-

Spray 1 (Reaction): 10% Hydroxylamine hydrochloride in methanol (neutralized with KOH). Spray heavily.

-

Incubation: Let sit at RT for 2–5 minutes. (Benzimidates react here; Nitriles do not).

-

Spray 2 (Detection): 1-2% FeCl3 in 1% HCl solution.

-

Result: Benzimidates turn Red/Violet . Nitriles remain background color unless the plate was baked at high temp (>150°C) between sprays.

Part 3: Experimental Validation & Data

The following table summarizes the expected behavior of a typical Pinner reaction mixture (Benzonitrile starting material vs. Methyl Benzimidate product).

| Visualization Method | Benzonitrile (Start) | Methyl Benzimidate (Product) | Benzoate Ester (Hydrolysis Byproduct) |

| UV (254 nm) | Dark Spot (Strong) | Dark Spot (Strong) | Dark Spot (Moderate) |

| Dragendorff | Negative | Positive (Orange) | Negative |

| Ninhydrin | Negative | Positive (Pink/Purple) | Negative |

| Hydroxylamine/FeCl3 (RT) | Negative | Positive (Red-Violet) | Positive (Red-Violet) |

| Iodine Chamber | Brown (Variable) | Brown (Strong) | Brown (Variable) |

Part 4: Visualization Logic & Mechanism

The following diagram illustrates the decision logic for identifying spots in a Pinner reaction mixture, ensuring you do not mistake a hydrolysis byproduct for your desired imidate.

Caption: Logical flow for differentiating Benzimidates, Nitriles, and Ester byproducts using sequential staining.

Part 5: Reaction Mechanism of Detection

Understanding why the Hydroxylamine test works specifically for the imidate (and ester) but not the nitrile at room temperature is crucial for troubleshooting.

Caption: The kinetic difference in hydroxamic acid formation allows differentiation between Imidates (Fast) and Nitriles (Slow).

References

-

Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

-

BenchChem. (2025).[7] The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism.

-

Chemistry LibreTexts. (2025). Visualizing TLC Plates: Ninhydrin and Iodine Protocols.

-

Washington University. (n.d.). TLC Stains: Dragendorff and Hydroxylamine Recipes.

-

Soloway, S., & Lipschitz, A. (1952). Colorimetric Test for Amides and Nitriles. Analytical Chemistry.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.